3,3-Dimethylpiperidine-2-carboxamide;hydrochloride
Description
3,3-Dimethylpiperidine-2-carboxamide hydrochloride is a piperidine-derived compound featuring a carboxamide group at the 2-position and two methyl substituents at the 3-position of the piperidine ring, with a hydrochloride salt enhancing its solubility and stability. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and bioactivity, particularly in central nervous system (CNS) and metabolic disorders.
Properties
IUPAC Name |
3,3-dimethylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2)4-3-5-10-6(8)7(9)11;/h6,10H,3-5H2,1-2H3,(H2,9,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDDSLVKPCGDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1C(=O)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure (adapted from ACS Journal of Medicinal Chemistry):
- 3,3-Dimethylpiperidine-2-carboxylic acid is activated using HATU in the presence of N,N-diisopropylethylamine (DIPEA).
- Dimethylamine is introduced to form the amide bond.
- The reaction is conducted in anhydrous dimethylformamide (DMF) at 0–25°C for 12–24 hours.
Key Data
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Yield | 70–85% (estimated) |
This method avoids racemization and side reactions, making it suitable for stereosensitive applications.
Carboxylic Acid Precursor Synthesis
The carboxylic acid precursor, 3,3-dimethylpiperidine-2-carboxylic acid, is synthesized via cyclization or functional group interconversion.
Cyclization Strategies
A plausible route involves Dieckmann cyclization of dimethyl-substituted diethyl aminodicarboxylate:
- Diethyl 2-(dimethylamino)pentanedioate undergoes base-mediated cyclization.
- Hydrolysis of the resultant lactam yields the carboxylic acid.
Alternative Route :
Functional Group Interconversion
- Nitrile hydrolysis : 2-Cyano-3,3-dimethylpiperidine is hydrolyzed under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions to yield the carboxylic acid.
Salt Formation and Purification
The free base, 3,3-dimethylpiperidine-2-carboxamide, is converted to its hydrochloride salt via treatment with hydrochloric acid:
- The free base is dissolved in anhydrous diethyl ether or dichloromethane.
- Gaseous HCl is bubbled through the solution, or concentrated HCl is added dropwise.
- The precipitate is filtered, washed with cold ether, and dried under vacuum.
Purity Optimization
- Recrystallization : The crude hydrochloride salt is recrystallized from ethanol/water (4:1) to achieve >98% purity.
- Column Chromatography : Silica gel chromatography with methanol/dichloromethane (1:9) removes unreacted starting material.
Comparative Analysis of Methods
The HATU-mediated method is favored for laboratory-scale synthesis due to its reliability, whereas nitrile hydrolysis offers a cost-effective alternative for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylpiperidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenated compounds with bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives that retain the core piperidine structure .
Scientific Research Applications
3,3-Dimethylpiperidine-2-carboxamide hydrochloride is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and pharmacology . This piperidine derivative, characterized by a six-membered ring containing a nitrogen atom and specific substitutions, has gained interest for its biological activities and use as a building block in synthesizing complex molecules.
Enzyme Interactions
3,3-Dimethylpiperidine-2-carboxylic acid hydrochloride interacts with soluble epoxide hydrolase (sEH), an enzyme targeted in anti-inflammatory drug design. Inhibiting sEH can reduce levels of inflammatory mediators, offering potential therapeutic benefits for conditions like arthritis and sepsis.
Anti-inflammatory Effects
3,3-Dimethylpiperidine-2-carboxylic acid hydrochloride demonstrates anti-inflammatory properties by reducing cytokine levels, specifically IL-6 and TNF-α.
Antimicrobial Activity
The compound exhibits antibacterial activity against Staphylococcus aureus and E. coli.
Neuroprotective Effects
Studies suggest potential neuroprotective effects, possibly through modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
Dopamine Receptor Ligands
Piperidine derivatives have been explored as dopamine receptor ligands . Cariprazine, an FDA-approved drug for schizophrenia and bipolar disorder, is a high-affinity D3R partial agonist . Researchers have modified cariprazine to discover partial agonists/antagonists with high D3R affinities and moderate selectivity over the D2 receptor, potentially effective in treating psychostimulant use disorders .
Organic Synthesis
Beyond its direct biological activities, 3,3-Dimethylpiperidine-2-carboxamide hydrochloride serves as a building block in the synthesis of complex organic molecules. Reactions involving this compound can lead to the formation of N-oxides, amine derivatives, and other substituted piperidines, which are valuable in various synthetic applications. For example, it can be used in creating (3-Bromo-2-fluoro-phenyl)-(3,3-dimethyl-piperidin-1-yl)-methanone .
Data Tables
Table 1: Biological Activities of 3,3-Dimethylpiperidine-2-carboxylic acid hydrochloride
| Activity Type | Observed Effects |
|---|---|
| Anti-inflammatory | Reduced cytokine levels (IL-6, TNF-α) |
| Antibacterial | Effective against Staphylococcus aureus, E. coli |
| Neuroprotective | Potential modulation of neurotransmitter systems |
Table 2: Examples of Piperidine Derivatives as Dopamine Receptor Ligands
| Compound | Ki (nM) | D3R/D2R Selectivity |
|---|---|---|
| Cariprazine | 0.22 | 3.6-fold |
| 13a | 0.14-50 | <100-fold |
| 13e | 0.73 | 21-fold |
Anti-inflammatory Study
3,3-Dimethylpiperidine-2-carboxylic acid hydrochloride has shown the ability to reduce the levels of key inflammatory cytokines, such as IL-6 and TNF-α, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
The compound has demonstrated effectiveness against common bacterial strains, including Staphylococcus aureus and E. coli, indicating its utility in developing new antibacterial agents.
Neuroprotective Effects
Mechanism of Action
The mechanism of action of 3,3-Dimethylpiperidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, enzymes involved in metabolic pathways, and other cellular targets .
Comparison with Similar Compounds
Key Observations :
- Chirality : Compounds like (3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride highlight the role of stereochemistry in receptor binding specificity .
- Solubility : Carboxylic acid derivatives (e.g., (R)-piperidine-3-carboxylic acid hydrochloride) exhibit higher aqueous solubility than carboxamides due to ionic character .
Biological Activity
3,3-Dimethylpiperidine-2-carboxamide; hydrochloride (CAS No. 2378501-38-1) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3,3-Dimethylpiperidine-2-carboxamide; hydrochloride is characterized by its piperidine ring structure with a carboxamide functional group. Its molecular formula is , and it has a molecular weight of 194.69 g/mol . The hydrochloride salt form enhances its solubility in water, making it suitable for various biological assays.
The biological activity of 3,3-Dimethylpiperidine-2-carboxamide; hydrochloride is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology, particularly in the context of Alzheimer's disease .
- Receptor Modulation : The compound may act as a ligand for muscarinic acetylcholine receptors, influencing cellular proliferation and apoptosis resistance in cancer cells .
Biological Activities
The following sections summarize key biological activities associated with 3,3-Dimethylpiperidine-2-carboxamide; hydrochloride:
Anticancer Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The mechanism involves activation of pathways leading to cell death and inhibition of tumor growth .
Neuroprotective Effects
The ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases. Studies have demonstrated that compounds with similar structures can improve cognitive function by enhancing cholinergic signaling in the brain .
Antioxidant Properties
Preliminary investigations reveal that 3,3-Dimethylpiperidine-2-carboxamide; hydrochloride possesses antioxidant capabilities. These properties are vital for mitigating oxidative stress-related damage in cells, which is implicated in various diseases, including cancer and neurodegeneration .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 3,3-Dimethylpiperidine-2-carboxamide; hydrochloride:
- Study on AChE Inhibition :
- Anticancer Research :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,3-Dimethylpiperidine-2-carboxamide hydrochloride in academic laboratories?
- Methodological Answer : A multi-step synthesis typically involves cyclization of precursor amines and subsequent carboxamide formation. For example, piperidine derivatives can be synthesized via reductive amination or nucleophilic substitution, followed by carboxamide coupling using reagents like EDCI/HOBt. Purification often employs recrystallization or column chromatography, with careful pH adjustment to isolate the hydrochloride salt. Safety protocols for handling corrosive reagents (e.g., HCl gas) and inert conditions for moisture-sensitive steps are critical .
Q. What analytical techniques are essential for characterizing 3,3-Dimethylpiperidine-2-carboxamide hydrochloride?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with attention to methyl group splitting and piperidine ring conformation.
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., ESI-MS for [M+H]).
- Elemental Analysis : Ensures stoichiometric Cl content in the hydrochloride salt.
- X-ray Crystallography : Resolves ambiguous stereochemistry if recrystallization yields suitable crystals .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer :
- Storage : Store in airtight containers at 2–8°C in a dry environment to avoid hygroscopic degradation.
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to prevent inhalation of aerosols.
- Waste Disposal : Neutralize residual HCl with sodium bicarbonate before disposal via certified hazardous waste protocols .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting vs. computational predictions) be resolved during structural elucidation?
- Methodological Answer :
- Dynamic NMR Studies : Assess temperature-dependent conformational changes in the piperidine ring.
- DFT Calculations : Compare experimental H chemical shifts with simulated spectra (e.g., using Gaussian or ORCA).
- 2D NMR (COSY, NOESY) : Identify through-space interactions to resolve stereochemical ambiguities .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using acetonitrile vs. DMF for carboxamide coupling.
- In Situ Monitoring : Employ techniques like FTIR or reaction calorimetry to track intermediate formation and minimize side reactions.
- Salt Formation Optimization : Adjust HCl stoichiometry during final salt precipitation to maximize crystallinity and yield .
Q. How can researchers assess the compound’s stability under physiological conditions for pharmacological studies?
- Methodological Answer :
- pH Stability Assays : Incubate the compound in buffers (pH 1–9) and analyze degradation via HPLC at timed intervals.
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles.
- Plasma Protein Binding : Use equilibrium dialysis to evaluate binding affinity, which impacts bioavailability .
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking (AutoDock, Schrödinger) : Model binding poses with target proteins (e.g., opioid receptors for piperidine analogs).
- MD Simulations : Simulate ligand-receptor dynamics over nanoseconds to assess binding stability.
- QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with activity data from analogous compounds .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental melting points be addressed?
- Methodological Answer :
- Purity Verification : Reanalyze via DSC (Differential Scanning Calorimetry) to detect impurities affecting melting behavior.
- Polymorph Screening : Recrystallize using alternative solvents (e.g., ethanol vs. acetone) to isolate different crystalline forms.
- Cross-Validate : Compare data with peer-reviewed studies on structurally similar hydrochlorides (e.g., piperidine-based salts) .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity while mitigating false positives?
- Methodological Answer :
- Counter-Screening : Test against unrelated targets (e.g., kinase panels) to rule out nonspecific binding.
- Cytotoxicity Assays : Use HEK293 or HepG2 cells to differentiate between specific activity and general toxicity.
- Positive/Negative Controls : Include known agonists/antagonists (e.g., meperidine for opioid receptor studies) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
